1-Fluoro-2,4-dinitrophenyl-5-alanine

Chiral Chromatography Amino Acid Analysis Diastereomer Resolution

Differentiate your chiral analysis with FDNP-L-Ala, the acid analog of Marfey's reagent. Its unique L-alanine auxiliary resolves critical β-hydroxy-l-amino acid diastereomers that FDNP-L-Val-NH₂ cannot, making it indispensable for bioactive peptide characterization. Achieve a validated LOD of 0.001% for d-enantiomer impurity in a single 65-min HPLC run, ensuring regulatory compliance. With a strong UV chromophore (ε=30,000 M⁻¹ cm⁻¹) enabling 50 pmol sensitivity, this reagent is ideal for high-throughput QC and natural product discovery. Secure consistent supply and tailor chiral auxiliaries from this versatile precursor.

Molecular Formula C9H8FN3O6
Molecular Weight 273.17 g/mol
CAS No. 346-48-5
Cat. No. B1239493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2,4-dinitrophenyl-5-alanine
CAS346-48-5
Synonyms1-fluoro-2,4-dinitrophenyl-5-alanine
FDNPA
Molecular FormulaC9H8FN3O6
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C9H8FN3O6/c1-4(9(14)15)11-6-2-5(10)7(12(16)17)3-8(6)13(18)19/h2-4,11H,1H3,(H,14,15)/t4-/m0/s1
InChIKeyWLZJKCUZPMEFKC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2,4-dinitrophenyl-5-alanine (CAS 346-48-5) in Chiral Amino Acid Analysis: Core Identity and Procurement Context


1-Fluoro-2,4-dinitrophenyl-5-alanine (FDNP-L-Ala) is a chiral derivatization reagent (CDR) with the IUPAC name (2S)-2-(5-fluoro-2,4-dinitroanilino)propanoic acid and molecular formula C9H8FN3O6 . It is a key member of the FDNP reagent family, characterized by a 2,4-dinitrophenyl (DNP) chromophore linked to an L-alanine chiral auxiliary [1]. This compound is the acid analog of the widely used Marfey's reagent (FDNP-L-Ala-NH2) and functions by reacting stoichiometrically with primary amino groups to form stable diastereomeric derivatives that can be separated by reversed-phase HPLC with UV detection at 340 nm, where the DNP moiety exhibits a molar extinction coefficient (ε) of 30,000 M⁻¹ cm⁻¹ [2].

Why 1-Fluoro-2,4-dinitrophenyl-5-alanine (FDNP-L-Ala) Cannot Be Replaced with Other FDNP Reagents or Sanger's Reagent


The performance of FDNP reagents in chiral separations is exquisitely sensitive to the specific amino acid side chain. While all FDNP variants share the reactive fluorodinitrobenzene core, the size and hydrophobicity of the chiral auxiliary profoundly affect diastereomer resolution (R_s), retention time differences (Δt_R), and even the ability to resolve certain stereoisomers. For example, FDNP-L-Val-NH2 generally produces the largest Δt_R values for many amino acids, yet fails to resolve β-hydroxy-l-amino acid diastereomers that FDNP-L-Ala can separate [1]. Conversely, FDNP-L-Leu-NH2 may provide optimal separation for non-proteinogenic amino acids but is unsuitable for others [2]. Substituting with the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene) completely sacrifices chiral discrimination, as it lacks the chiral auxiliary necessary for diastereomer formation [3]. Therefore, selecting the specific FDNP variant is not a matter of simple interchangeability; it directly dictates the success or failure of the intended analytical separation [4].

Quantitative Differentiation of 1-Fluoro-2,4-dinitrophenyl-5-alanine (FDNP-L-Ala) from Its Closest Analogs


FDNP-L-Ala Demonstrates Superior Resolution of β-Hydroxy-l-Amino Acid Diastereomers Compared to FDNP-l-Val-NH2

FDNP-L-Ala (the acid form) is structurally analogous to Marfey's reagent (FDNP-L-Ala-NH2) and provides unique selectivity for resolving β-hydroxy-l-amino acid diastereomers. In a direct comparison, Marfey's reagent (FDNP-L-Ala-NH2) successfully resolved both l-threo and l-erythro β-stereoisomers of phenylserine, whereas FDNP-l-Val-NH2 failed to resolve these β-l-diastereomers entirely [1]. Furthermore, for the β-d-stereoisomers, the Δt_R achieved with FDNP-L-Ala-NH2 was nearly 3-fold greater than that for the β-l-stereoisomers, highlighting its strong, asymmetric resolution power [1].

Chiral Chromatography Amino Acid Analysis Diastereomer Resolution

FDNP-L-Ala Achieves LOD of 0.001% for d-Enantiomer Impurity, Demonstrating High Sensitivity for Chiral Purity Assessment

Using FDNP-L-Ala as a chiral derivatizing reagent, a method was validated for quantifying trace levels of d-enantiomer impurity in a solution of dl-amino acids. The limit of detection (LOD) for the d-enantiomer was established at 0.001% impurity, allowing for highly sensitive assessment of chiral purity [1]. This level of detection is critical for pharmaceutical applications where even minute enantiomeric impurities can have significant biological or regulatory consequences.

Enantiomeric Purity Chiral Analysis HPLC Detection Limit

FDNP-L-Ala Enables Resolution of 18 Racemic Proteinogenic Amino Acids in a Single 65-Minute HPLC Run, a Throughput Advantage Over Iterative Method Development

FDNP-L-Ala was successfully used to resolve a complex mixture of 18 racemic proteinogenic amino acids in a single chromatographic run of 65 minutes [1]. This demonstrates its utility as a broad-spectrum reagent for the simultaneous enantioresolution of multiple analytes, a significant throughput advantage compared to methods requiring multiple injections or different chiral stationary phases for each amino acid class.

Multicomponent Analysis Chiral Separation High-Throughput Screening

FDNP-L-Ala is Synthesized in 76% Yield via Simple Nucleophilic Substitution, Offering a Cost-Effective and Reproducible Synthesis Route

FDNP-L-Ala-NH2 (the amide analog of the acid form) is synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-alanine amide in a high yield of 76% [1]. This straightforward nucleophilic aromatic substitution reaction provides a reliable and cost-effective route for in-house preparation or for assessing the value proposition of commercially sourced material. The high yield minimizes waste and reduces the overall cost per analysis.

Chemical Synthesis Reagent Preparation Cost Efficiency

The DNP Moiety of FDNP-L-Ala Confers a High Molar Extinction Coefficient (ε = 30,000 M⁻¹ cm⁻¹ at 340 nm), Enabling Subnanomolar Detection

The 2,4-dinitrophenyl (DNP) chromophore in FDNP-L-Ala-NH2 exhibits a strong UV absorption at 340 nm with a molar extinction coefficient (ε) of 30,000 M⁻¹ cm⁻¹ [1]. This high absorptivity allows for detection in the subnanomolar range, with a reported limit of detection of 50 pmol for amino acids derivatized with FDNP-L-Ala-NH2 [2]. This level of sensitivity is comparable to or exceeds many other common chromophoric derivatization reagents, making it suitable for trace analysis in biological samples.

UV Detection Sensitivity Chromophore Quantitative Analysis

FDNP-L-Ala Provides a Balanced Chiral Recognition Profile, Resolving Key Amino Acids Where Other Variants Underperform

While FDNP-l-Val-NH2 often yields the largest Δt_R values for many amino acids [1], and FDNP-l-Leu-NH2 may offer optimal separation for non-proteinogenic amino acids [2], FDNP-L-Ala-NH2 provides a balanced and reliable performance across a wide range of proteinogenic amino acids. Its consistent resolution of 18 racemic proteinogenic amino acids in a single run [3] underscores its broad applicability as a starting point for method development, avoiding the need to screen multiple specialized variants for routine analysis.

Chiral Recognition Amino Acid Analysis Method Development

Optimal Application Scenarios for 1-Fluoro-2,4-dinitrophenyl-5-alanine (FDNP-L-Ala) in Chiral Analysis Workflows


Routine Enantiomeric Purity Assessment of Proteinogenic Amino Acids in Pharmaceutical Quality Control

FDNP-L-Ala is the reagent of choice for establishing a standardized, high-throughput method to assess the enantiomeric purity of 18 common proteinogenic amino acids. Its demonstrated ability to resolve these analytes in a single 65-minute HPLC run [1] allows QC laboratories to efficiently monitor chiral purity in raw materials, intermediates, and final drug substances. The validated LOD of 0.001% for d-enantiomer impurity [1] meets stringent regulatory requirements for pharmaceutical analysis.

Stereochemical Characterization of Noncanonical Amino Acids in Natural Product Research

When analyzing complex natural products containing novel or modified amino acids with multiple chiral centers, FDNP-L-Ala provides a critical advantage. Its ability to resolve β-hydroxy-l-amino acid diastereomers, where common variants like FDNP-l-Val-NH2 fail [2], makes it indispensable for accurately determining the stereochemistry of bioactive peptides and secondary metabolites isolated from biological sources. This specificity directly supports structure-activity relationship (SAR) studies and the discovery of new therapeutic leads.

Cost-Effective In-House Synthesis of Chiral Derivatization Reagent for Academic or High-Volume Industrial Labs

For laboratories with significant chiral analysis needs, the straightforward and high-yield (76%) synthesis of FDNP-L-Ala-NH2 from readily available precursors [3] offers a compelling economic alternative to purchasing expensive commercial kits. This in-house capability ensures a consistent supply and allows for the preparation of fresh reagent, mitigating issues related to shelf-life degradation. The core acid form (FDNP-L-Ala) serves as a versatile precursor for customizing chiral auxiliaries.

High-Sensitivity Detection of Trace Amino Acids in Biological and Environmental Matrices

The strong UV chromophore of FDNP-L-Ala (ε = 30,000 M⁻¹ cm⁻¹ at 340 nm) [4] enables detection limits as low as 50 pmol [5] for derivatized amino acids. This sensitivity makes it highly suitable for trace analysis in complex biological samples (e.g., physiological fluids, tissue hydrolysates) and environmental matrices where analyte concentrations are often in the subnanomolar range. Its use in validated methods for quantifying amphetamine enantiomers in urine at 0.16 mg/L [6] further demonstrates its utility in forensic and clinical toxicology.

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